molecular formula C11H12ClFO3 B13691598 Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate

Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13691598
M. Wt: 246.66 g/mol
InChI Key: YSYQOJALDSKINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a chloro and fluoro substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(3-Chloro-5-fluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxyl and ester groups may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate can be compared with similar compounds such as:

    3-Chloro-5-fluorophenylboronic acid: Used in Suzuki coupling reactions.

    3-Chloro-4-fluorophenylboronic acid: Another boronic acid derivative with similar applications.

    3-Chloro-5-fluorophenylacetic acid: A related compound with different functional groups.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C11H12ClFO3

Molecular Weight

246.66 g/mol

IUPAC Name

ethyl 3-(3-chloro-5-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12ClFO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3

InChI Key

YSYQOJALDSKINF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)Cl)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.